molecular formula C20H22O8 B1678979 Polydatin CAS No. 65914-17-2

Polydatin

Cat. No. B1678979
CAS RN: 65914-17-2
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-CUYWLFDKSA-N
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Description

Polydatin is a natural potent stilbenoid polyphenol and a resveratrol derivative with improved bioavailability . It is primarily isolated from the rhizome and root of Polygonum cuspidatum . This compound possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .


Synthesis Analysis

This compound is primarily isolated from the rhizome and root of Polygonum cuspidatum . The plant families Vitaceae, Liliaceae, and Leguminosae are prominent sources of this compound extraction . Reynoutria japonica is an invasive plant from the Far East, and a main source of this compound in industrial scale .


Molecular Structure Analysis

This compound is a stilbenoid polyphenol and a monocrystalline natural compound .


Chemical Reactions Analysis

This compound possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H22O8 and its molecular weight is 390.38 .

Scientific Research Applications

1. Therapeutic and Health Benefits

Polydatin, a natural potent stilbenoid polyphenol, demonstrates a range of biological activities and potential therapeutic effects. It influences key signaling pathways related to inflammation, oxidative stress, and apoptosis. The diverse health benefits of this compound include anticancer, cardioprotective, anti-diabetic, gastroprotective, hepatoprotective, and neuroprotective effects. Additionally, this compound shows promising roles in the renal system, respiratory system, rheumatoid diseases, skeletal system, and women’s health (Karami, Fakhri, Kooshki, & Khan, 2022).

2. Pharmacological Effects and Pharmacokinetics

This compound has been studied extensively for its pharmacological effects, which include cardiovascular benefits, neuroprotection, anti-inflammatory and immunoregulatory effects, anti-oxidation, anti-tumor properties, and protective effects on the liver and lungs. Its pharmacokinetics and mechanisms of action have been a subject of research, highlighting its potential as an effective therapeutic material (Du, Peng, & Zhang, 2013).

3. Interaction with Proteins

Research indicates that this compound can alter the structure of proteins, such as bovine serum albumin (BSA), influencing their function. This interaction has implications in understanding its biological activity and potential therapeutic applications (Peng et al., 2011).

4. Cardio-cerebrovascular System

This compound's effects on the cardio-cerebrovascular system are noteworthy. It has shown efficacy in conditions like myocardial ischemia-reperfusion injury, cerebral hemorrhage, and improving learning and memory. Its impact is mediated through various mechanisms, including antioxidant properties and regulation of protein kinases and nitric oxide (Fan, 2012).

5. Neuroprotective Properties

This compound exhibits significant neuroprotective properties, offering preventive and therapeutic effects in central nervous system (CNS) disorders. Its efficacy has been demonstrated in models of stroke, Parkinson's disease, traumatic brain injuries, diabetic neuropathy, and neurotoxicity induced by chemical agents. Most studies highlight its antioxidant and anti-inflammatory properties (Schimith et al., 2022).

6. Anti-tumor Activity

Investigations into this compound's anti-tumor effects revealed that it targets specific proteins like glutathione synthetase (GSS), inhibiting its activity and thereby impacting tumor cell survival. This finding opens avenues for exploring this compound as a potential cancer therapy (Chen et al., 2020).

7. Vascular Dementia

This compound shows promise in treating vascular dementia. Studies indicate that it improves cognitive deficits, mitigates oxidative stress, and directly protects neurons, suggesting its therapeutic potential for this condition (Li et al., 2012).

8. Mechanism of Action

This compound's mechanism of action involves multiple integrated pathways, including cancer, cell growth, apoptosis, and hormonal regulation. Understanding these mechanisms is crucial for developing effective therapeutic strategies (Pan, Ren, & Liu, 2018).

9. Application in Spinal Cord Injury

This compound's role in alleviating spinal cord injury is significant, particularly through its anti-oxidative and anti-apoptotic effects mediated by pathways like Nrf2/HO-1. This highlights its potential as a therapeutic agent for such injuries (Lv et al., 2019).

10. Atherosclerotic Diseases

This compound's therapeutic role in atherosclerosis focuses on its anti-inflammatory, lipid metabolism regulation, and anti-oxidative stress effects. Understanding its pharmacological mechanisms provides insights into its potential in treating atherosclerotic diseases (Wu et al., 2020).

Mechanism of Action

Target of Action

Piceid, also known as Polydatin, has been found to target several key proteins and enzymes in the body. It primarily targets Sirtuin 1 (SIRT1) and Poly-ADP-Ribose Polymerase 1 (PARP1) . SIRT1 is a protein that plays a crucial role in cellular health, including cell growth and apoptosis . PARP1 is involved in DNA repair and programmed cell death .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular processes. It has been shown to regulate the SIRT1/PARP1 axis, thereby protecting cells against oxidative damage . In addition, it has been found to inhibit the activation of PARP1, leading to a reduction in DNA damage and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote the nuclear translocation of SIRT1, preserve the NAD+/NADH ratio, and suppress intracellular ROS formation . These effects result from the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .

Pharmacokinetics

This compound has a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than resveratrol . It is a glucoside of resveratrol, which increases its solubility in an aqueous environment, thus improving its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to preserve cell viability by significantly promoting SIRT1 nuclear translocation, preserving the NAD+/NADH ratio, and suppressing intracellular ROS formation . These effects result in the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of stilbenes like this compound can be deeply altered by agricultural and environmental factors such as soil, temperature, and pathogen attack

Future Directions

Polydatin has shown promising therapeutic effects, including anticancer, cardioprotective, anti-diabetic, gastroprotective, hepatoprotective, neuroprotective, anti-microbial, as well as health-promoting roles on the renal system, the respiratory system, rheumatoid diseases, the skeletal system, and women’s health . The need to develop further clinical trials and novel delivery systems of this compound is also considered to reveal new insights to researchers .

Biochemical Analysis

Biochemical Properties

Piceid interacts with various enzymes and proteins. For instance, it can be converted into resveratrol via the mold Aspergillus oryzae, which produces a potent beta-glucosidase . This interaction highlights the role of Piceid in biochemical reactions, particularly in the production of beneficial compounds like resveratrol.

Cellular Effects

Piceid has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been shown to exhibit antioxidative activity and attenuate dopaminergic neurodegeneration in rodent models of Parkinson’s disease . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piceid exerts its effects at the molecular level through various mechanisms. It promotes efferocytosis, a process of apoptotic cell clearance, by upregulating the secretion of MFG-E8 in human THP-1 macrophages . This suggests that Piceid can influence molecular interactions and gene expression within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piceid have been observed to change over time. For instance, Piceid has been shown to preserve cell viability in more than 38% of cells by significantly promoting SIRT1 nuclear translocation, preserving NAD+/NADH ratio, and suppressing intracellular ROS formation .

Dosage Effects in Animal Models

The effects of Piceid vary with different dosages in animal models. For instance, in a study involving rodent models of Parkinson’s disease, oral administration of Piceid was able to attenuate motor defects in a dose-dependent manner .

Metabolic Pathways

Piceid is involved in various metabolic pathways. It can be converted into resveratrol via the mold Aspergillus oryzae, indicating its role in the resveratrol metabolic pathway .

Transport and Distribution

The transport and distribution of Piceid within cells and tissues occur at a high rate. It is believed to pass the brush-border membrane by SGLT1 and then be cleaved by the CBG .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27208-80-6
Record name Polydatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27208-80-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID001030555
Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
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Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
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CAS RN

27208-80-6, 65914-17-2
Record name Polydatin (E)-isomer
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Record name Polydatin
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Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
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Record name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Record name POLYDATIN
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Record name trans-Piceid
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Melting Point

130 - 140 °C
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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